molecular formula C17H19N3O2S B2922204 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 946372-19-6

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2922204
CAS No.: 946372-19-6
M. Wt: 329.42
InChI Key: DPSMHLVWWVCJLR-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydroquinazoline core, a sulfur atom, and an acetamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the hexahydroquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives. The sulfur atom is introduced via a thiolation reaction, and the acetamide group is added through acylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The hexahydroquinazoline core can be reduced to form simpler derivatives.

  • Substitution: : The acetamide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various acylating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced hexahydroquinazoline derivatives.

  • Substitution: : Acetamide derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. The exact pathways and targets would depend on the specific application and derivatives of the compound. For example, in drug development, it might interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

  • Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate

Uniqueness

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific structural features, such as the presence of the sulfur atom and the m-tolyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-5-4-6-12(9-11)18-15(21)10-23-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSMHLVWWVCJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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